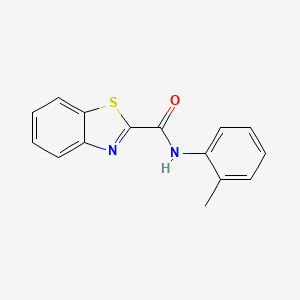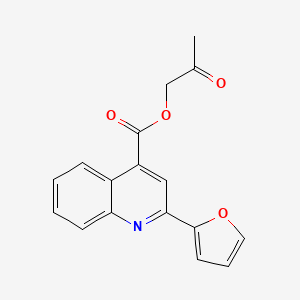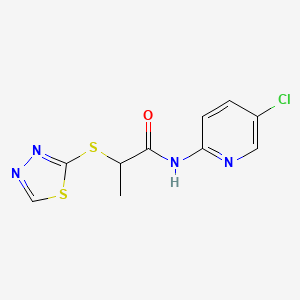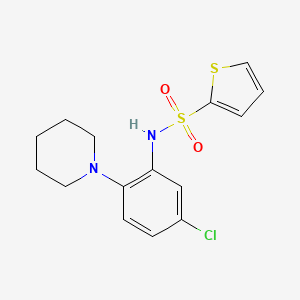![molecular formula C18H14F3NO3 B10806511 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10806511.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic organic compound that features a benzodioxin ring and a trifluoromethylphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethylphenyl Group: This step may involve a Friedel-Crafts acylation or alkylation reaction.
Formation of the Prop-2-enamide Moiety: This can be done through a condensation reaction involving an appropriate amine and an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring or the prop-2-enamide moiety.
Reduction: Reduction reactions could target the carbonyl group in the prop-2-enamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Conditions for substitution reactions may involve halogenating agents or nucleophiles like sodium hydroxide (NaOH).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-enamide: Lacks the trifluoromethyl group.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide: Has the trifluoromethyl group in a different position.
Uniqueness
The presence of the trifluoromethyl group in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide may confer unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
Molecular Formula |
C18H14F3NO3 |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C18H14F3NO3/c19-18(20,21)13-3-1-2-12(10-13)4-7-17(23)22-14-5-6-15-16(11-14)25-9-8-24-15/h1-7,10-11H,8-9H2,(H,22,23) |
InChI Key |
SITCTBSLWOKSGF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C=CC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10806428.png)

![Ethyl 1-[2-(4-fluorophenyl)quinoline-4-carbonyl]piperidine-3-carboxylate](/img/structure/B10806435.png)
![2-(4-Methylphenyl)-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline](/img/structure/B10806442.png)

![N-(3-cyano-1-prop-2-enylpyrrolo[3,2-b]quinoxalin-2-yl)benzamide](/img/structure/B10806466.png)

![N-[(Z)-(2-chloroquinolin-3-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B10806481.png)

![N-(2-keto-1H-benzo[cd]indol-6-yl)thiophene-2-sulfonamide](/img/structure/B10806502.png)

![[4-Amino-6-(2-ethylanilino)-1,3,5-triazin-2-yl]methyl 1-methylpyrrole-2-carboxylate](/img/structure/B10806506.png)


